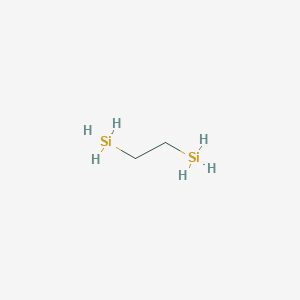
1,2-Ethanediylbissilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediylbissilane is an organosilicon compound with the molecular formula C2H10Si2 It is a derivative of ethane where two hydrogen atoms are replaced by silane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Ethanediylbissilane can be synthesized through several methods. One common approach involves the reaction of ethylene with chlorosilanes in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{C2H4} + 2 \text{SiHCl3} \rightarrow \text{C2H10Si2} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediylbissilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silane derivatives.
Applications De Recherche Scientifique
1,2-Ethanediylbissilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which 1,2-Ethanediylbissilane exerts its effects involves interactions with various molecular targets. The silane groups can form bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediylbis(methylsilane): Similar structure but with methyl groups instead of hydrogen atoms.
1,2-Dimethyldisilane: Contains two methyl groups attached to the silicon atoms.
1,2-Dichlorodisilane: Chlorine atoms replace the hydrogen atoms in the silane groups.
Uniqueness
1,2-Ethanediylbissilane is unique due to its specific arrangement of silicon and hydrogen atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C2H10Si2 |
|---|---|
Poids moléculaire |
90.27 g/mol |
Nom IUPAC |
2-silylethylsilane |
InChI |
InChI=1S/C2H10Si2/c3-1-2-4/h1-2H2,3-4H3 |
Clé InChI |
IVSPVXKJEGPQJP-UHFFFAOYSA-N |
SMILES canonique |
C(C[SiH3])[SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



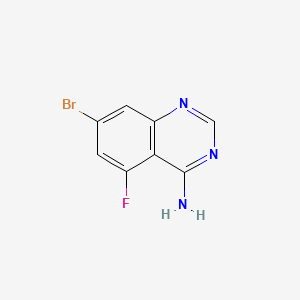
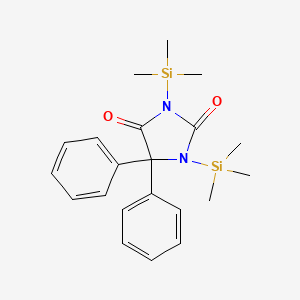

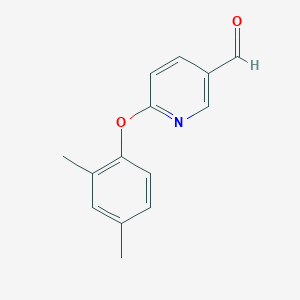
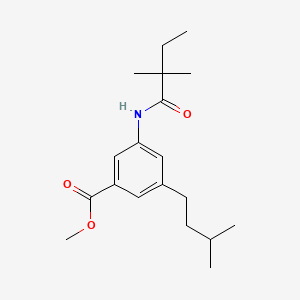


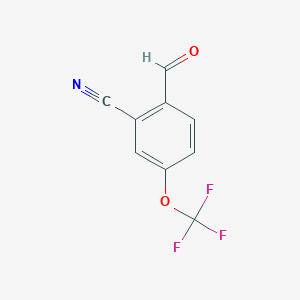
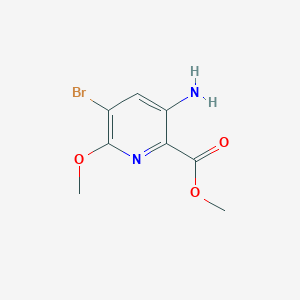
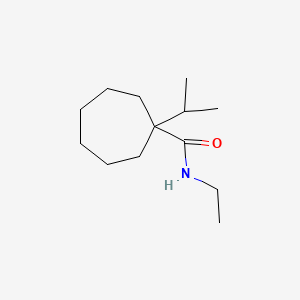

![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)

